molecular formula C17H22O7 B1204072 1-Peroxyferolide CAS No. 61228-73-7

1-Peroxyferolide

Cat. No.: B1204072
CAS No.: 61228-73-7
M. Wt: 338.4 g/mol
InChI Key: IHYLMNWQQGXGJT-TYVJZBCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Peroxyferolide is a gamma-lactone.

Scientific Research Applications

Optical Probes for Hydrogen Peroxide in Living Cells

  • Study 1 : Chang et al. (2004) developed Peroxyfluor-1 (PF1), a probe for imaging hydrogen peroxide (H2O2) in cells, demonstrating its selectivity and range for detecting H2O2 over similar reactive oxygen species (ROS) (Chang et al., 2004).
  • Study 2 : Dickinson and Chang (2008) introduced mitochondria peroxy yellow 1 (MitoPY1), a probe for imaging H2O2 within mitochondria of living cells, highlighting its application in monitoring mitochondrial H2O2 in situations of oxidative stress (Dickinson & Chang, 2008).

Imaging Hydrogen Peroxide in Cells

  • Study 3 : Srikun et al. (2008) presented Peroxy Lucifer 1 (PL1), a fluorescent probe for imaging hydrogen peroxide in living cells, showcasing its ability to visualize localized H2O2 bursts in cells at immune response levels (Srikun et al., 2008).

Protective Role of 1-Cys Peroxiredoxin in Cells

  • Study 4 : Manevich et al. (2002) examined 1-Cys peroxiredoxin (1-cysPrx) in protecting cells against membrane damage, demonstrating its ability to reduce phospholipid hydroperoxides and protect against oxidant-induced damage (Manevich et al., 2002).

Peroxynitrite in Health and Disease

  • Study 5 : Pacher et al. (2007) explored the roles of peroxynitrite in various health and disease contexts, including its interaction with lipids, DNA, and proteins, which can lead to cellular damage or modulation of cell signaling (Pacher et al., 2007).

Peroxynitrite in Atherosclerosis

  • Study 6 : Dickhout et al. (2005) found that peroxynitrite induces endoplasmic reticulum (ER) stress and apoptosis in human vascular endothelium, implicating its role in atherogenesis (Dickhout et al., 2005).

Properties

CAS No.

61228-73-7

Molecular Formula

C17H22O7

Molecular Weight

338.4 g/mol

IUPAC Name

[(1S,2R,4R,7R,10R,11R)-7-hydroperoxy-4-methyl-8,12-dimethylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradecan-10-yl] acetate

InChI

InChI=1S/C17H22O7/c1-8-7-12(21-10(3)18)13-9(2)16(19)22-14(13)15-17(4,23-15)6-5-11(8)24-20/h11-15,20H,1-2,5-7H2,3-4H3/t11-,12-,13-,14+,15-,17-/m1/s1

InChI Key

IHYLMNWQQGXGJT-TYVJZBCKSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CC(=C)[C@@H](CC[C@@]2([C@H](O2)[C@@H]3[C@@H]1C(=C)C(=O)O3)C)OO

SMILES

CC(=O)OC1CC(=C)C(CCC2(C(O2)C3C1C(=C)C(=O)O3)C)OO

Canonical SMILES

CC(=O)OC1CC(=C)C(CCC2(C(O2)C3C1C(=C)C(=O)O3)C)OO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Peroxyferolide
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1-Peroxyferolide
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1-Peroxyferolide
Reactant of Route 4
1-Peroxyferolide
Reactant of Route 5
1-Peroxyferolide
Reactant of Route 6
1-Peroxyferolide

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